molecular formula C12H13NO B13943393 2(1H)-Quinolinone, 1-ethyl-6-methyl- CAS No. 53761-45-8

2(1H)-Quinolinone, 1-ethyl-6-methyl-

Cat. No.: B13943393
CAS No.: 53761-45-8
M. Wt: 187.24 g/mol
InChI Key: DIVRPKANRVIGAX-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-ethyl-6-methyl- is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2(1H)-Quinolinone, 1-ethyl-6-methyl- consists of a quinolinone core with an ethyl group at the 1-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-ethyl-6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst can lead to the formation of quinolinone derivatives.

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 1-ethyl-6-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other derivatives with modified functional groups.

Scientific Research Applications

2(1H)-Quinolinone, 1-ethyl-6-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-6-methoxy-2(1H)-quinolinethione
  • 1-Methyl-2(1H)-quinolinethione
  • 4-Methyl-1-phenyl-2(1H)-quinolinethione

Uniqueness

2(1H)-Quinolinone, 1-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the quinolinone ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

53761-45-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-6-methylquinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)14/h4-8H,3H2,1-2H3

InChI Key

DIVRPKANRVIGAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)C

Origin of Product

United States

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